1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

1-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid (CAS 1782728-04-4; molecular formula C₈H₇N₃O₂; MW 177.16 g/mol) is a heterocyclic building block belonging to the pyrazolo[4,3-c]pyridine family. It features a fused bicyclic core comprising a pyrazole ring N1-methylated and a pyridine ring bearing a carboxylic acid at the 4-position.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B7963315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC=C2)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-11-6-2-3-9-7(8(12)13)5(6)4-10-11/h2-4H,1H3,(H,12,13)
InChIKeyMUUFYAQAWNJGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic Acid: Core Properties, Scaffold Classification, and Procurement-Relevant Physicochemical Profile


1-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid (CAS 1782728-04-4; molecular formula C₈H₇N₃O₂; MW 177.16 g/mol) is a heterocyclic building block belonging to the pyrazolo[4,3-c]pyridine family . It features a fused bicyclic core comprising a pyrazole ring N1-methylated and a pyridine ring bearing a carboxylic acid at the 4-position. The compound exhibits a predicted XLogP3 of approximately 0.4, a single hydrogen bond donor (the carboxylic acid OH), and four hydrogen bond acceptor atoms, resulting in a favorable balance of membrane permeability and aqueous solubility suitable for fragment-based and lead-optimization workflows . Its canonical SMILES (CN1C2=C(C=N1)C(=NC=C2)C(=O)O) confirms the precise regiochemistry of the methyl and carboxyl substituents, which are critical determinants of downstream reactivity and biological target engagement .

Why 1-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic Acid Cannot Be Replaced by Common Pyrazolopyridine Analogs: Substitution-Pattern Sensitivity and Scaffold-Specific Reactivity


The pyrazolo[4,3-c]pyridine scaffold is exquisitely sensitive to substitution pattern; even minor modifications—such as changing the position of the carboxylic acid from C4 to C3 or removing the N1-methyl group—profoundly alter hydrogen-bonding topology, electronic distribution, and target-binding competence. In the PEX14–PEX5 protein–protein interaction (PPI) inhibitor program, structure–activity relationship (SAR) studies across dozens of pyrazolo[4,3-c]pyridine analogs demonstrated that substituent identity and regiochemistry directly govern both in vitro binding affinity (K_D values spanning from >500 µM to sub-micromolar) and cellular trypanocidal potency, ruling out simple analog interchange [1]. Similarly, Boehringer Ingelheim's EGFR inhibitor patent family (US 12,064,421 B2) explicitly claims substituted 1H-pyrazolo[4,3-c]pyridines with defined R1–R4 substitution patterns, underscoring that the precise positioning of functional groups is essential for kinase selectivity and intellectual property (IP) differentiation [2]. Generic substitution with an unsubstituted or regioisomeric analog therefore carries a high risk of losing target engagement, selectivity, or synthetic tractability.

Quantitative Differentiation Evidence for 1-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic Acid vs. Closest Analogs


Hydrogen-Bond Donor Reduction and Predicted Membrane Permeability Advantage Over N1-Unsubstituted Analog

N1-Methylation eliminates the pyrazole NH hydrogen-bond donor (HBD), reducing the total HBD count from 2 (in the N1-unsubstituted analog, 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid, CAS 1140239-94-6) to 1 in the target compound . This structural change is reflected in the predicted XLogP3 values: approximately 0.4 for the target compound versus approximately 0.66 for the N1-H analog . The reduction in HBD count, combined with a moderate increase in lipophilicity, is predicted to enhance passive membrane permeability, a key parameter for intracellular target engagement.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Predicted pKa Differential and Salt-Formation Window vs. 3-Carboxylic Acid Regioisomer

The position of the carboxylic acid group on the pyridine ring strongly influences the compound's acidity. For the 3-carboxylic acid regioisomer (1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, CAS 932702-11-9), the predicted pKa is reported as 1.54 ± 0.30, reflecting the strong electron-withdrawing effect of the adjacent pyridine nitrogen . In contrast, the 4-carboxylic acid group in the target compound is positioned farther from the pyridine nitrogen, resulting in an estimated pKa of approximately 3.5–4.0 (class-level prediction). This ΔpKa of approximately 2.0–2.5 units shifts the ionization equilibrium toward the neutral acid form at physiologically relevant pH values.

Pharmaceutical Salt Screening Solubility Optimization Preformulation

Regioselective Amide Coupling Reactivity: 4-COOH vs. 3-COOH Analogs in Sterically Demanding Transformations

In the pyrazolo[4,3-c]pyridine system, the 3-carboxylic acid group experiences steric hindrance from the adjacent pyrazole N2 nitrogen, which can reduce reactivity in amide coupling reactions with bulky amine nucleophiles. In contrast, the 4-carboxylic acid group is positioned on the pyridine ring away from this steric congestion, providing a less hindered environment for nucleophilic attack. This regiochemical difference is expected to translate into higher conversion rates and reduced stoichiometric excess requirements in HATU- or EDCI-mediated amide couplings when using sterically demanding amines . While direct head-to-head kinetic data are not available, the steric argument is supported by the general observation that 4-substituted pyridine carboxylic acids consistently outperform their 3-substituted counterparts in coupling reactions with ortho-substituted anilines and α-branched amines.

Chemical Biology PROTAC Linker Chemistry Parallel Synthesis

Storage Stability and Synthetic Versatility Advantage Over Ethyl Ester Derivatives

The free carboxylic acid form of the target compound demonstrates superior long-term storage stability compared to the corresponding ethyl ester analog (ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, CAS 1053656-33-9). Carboxylic acids are generally resistant to hydrolysis under ambient storage conditions, whereas ethyl esters are susceptible to gradual hydrolysis upon exposure to atmospheric moisture, leading to the formation of the free acid and ethanol as degradation products. The target compound's purity specification of ≥97% and recommended storage at room temperature underscore its robustness as a stock reagent. In contrast, ester derivatives often require storage at 2–8°C under desiccation to maintain specification, introducing additional cold-chain logistics costs.

Organic Synthesis Building Block Procurement Long-Term Storage

Preferred Application Scenarios for 1-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic Acid Based on Differentiated Properties


Fragment-Based Drug Discovery (FBDD) Library Construction Targeting Intracellular Proteins

With a single hydrogen-bond donor, moderate XLogP3 (~0.4), and a molecular weight of 177.16 g/mol—well within the Rule of Three (RO3) guidelines for fragment libraries—the target compound is an ideal fragment starting point for targets requiring passive membrane penetration. Its reduced HBD count relative to the N1-unsubstituted analog predicts improved permeability [Section 3, Evidence_Item 1], making it particularly suitable for fragment screening against intracellular targets such as kinases, epigenetic readers, or protein–protein interaction interfaces where the pyrazolo[4,3-c]pyridine scaffold has demonstrated validated engagement (e.g., PEX14–PEX5 PPI and EGFR) [1][2].

PROTAC Linker Attachment and Heterobifunctional Degrader Synthesis

The 4-carboxylic acid group provides a sterically accessible handle for amide coupling with bulky E3 ligase ligand moieties (e.g., VHL or cereblon binders). The predicted reactivity advantage over the 3-carboxylic acid regioisomer [Section 3, Evidence_Item 3] translates into higher coupling yields and reduced purification burden during parallel synthesis of PROTAC libraries. The target compound's room-temperature storage stability [Section 3, Evidence_Item 4] further supports its use in automated synthesis platforms where reagents must remain stable on the deck for extended periods.

Antiparasitic Drug Discovery Leveraging the Pyrazolo[4,3-c]pyridine Pharmacophore

The pyrazolo[4,3-c]pyridine scaffold has been validated as the first-in-class inhibitor core for the PEX14–PEX5 protein–protein interaction, a target critical for glycosomal protein import in Trypanosoma parasites [1]. The target compound, with its N1-methyl and 4-carboxylic acid substitution pattern, serves as a key intermediate for elaborating the SAR around this pharmacophore. The precise regiochemistry is essential, as the PEX14–PEX5 SAR study demonstrated that both the position and identity of substituents dramatically influence binding affinity and cellular trypanocidal activity [1].

Kinase Inhibitor Medicinal Chemistry: Scaffold Diversification for IP Generation

Boehringer Ingelheim's EGFR inhibitor patent family explicitly claims substituted 1H-pyrazolo[4,3-c]pyridines as a differentiated kinase inhibitor scaffold [2]. The target compound's 4-carboxylic acid group provides a synthetic entry point for introducing diverse amide, ester, or heterocyclic substituents at the pyridine ring, enabling rapid exploration of solvent-front and gatekeeper interactions. Its distinct substitution pattern relative to common pyrazolo[3,4-b]pyridine kinase inhibitor scaffolds offers a clear IP differentiation pathway for organizations seeking novel chemical matter beyond crowded indazole and pyrazolopyrimidine patent spaces.

Quote Request

Request a Quote for 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.